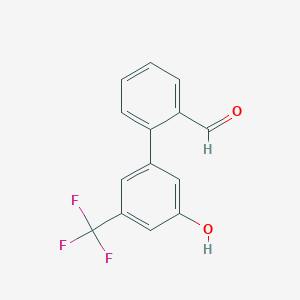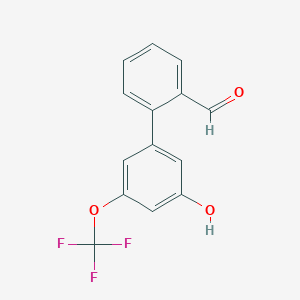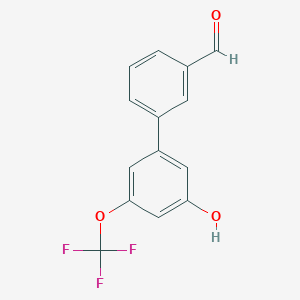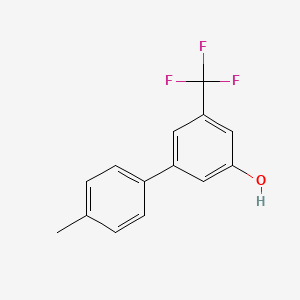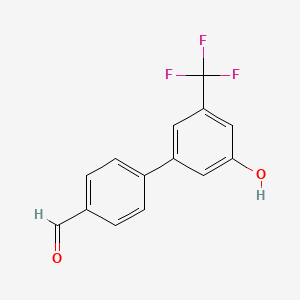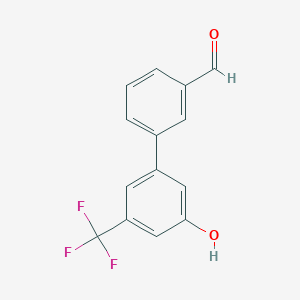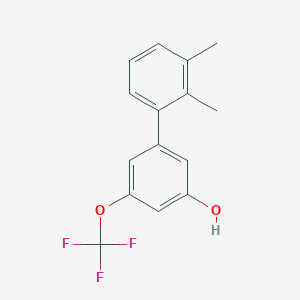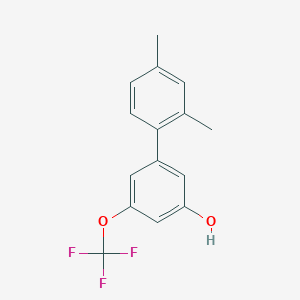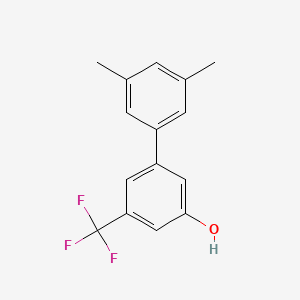
5-(3,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-3-TFM-95) is a compound that has been widely studied due to its unique properties and potential applications in the scientific research and laboratory experiments. It is a phenolic compound with a trifluoromethyl group and three methyl groups, and it has a purity of 95%.
Mécanisme D'action
The mechanism of action of 5-DMPT-3-TFM-95 is not fully understood. However, it is believed to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the compound to catalyze the formation of various organic compounds, as well as to scavenge reactive species such as free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPT-3-TFM-95 are not well understood. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Furthermore, it has been shown to have antioxidant activity, which may be useful in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-DMPT-3-TFM-95 in laboratory experiments include its high purity, its low cost, and its stability in various solvents. Furthermore, it is not toxic and does not have any adverse effects on humans or animals. The main limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
The potential future directions for 5-DMPT-3-TFM-95 include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Furthermore, it may be possible to use the compound in the synthesis of novel organic compounds, as well as in the development of new nanomaterials. Additionally, it may be possible to use the compound in the development of new drugs and therapies. Finally, it may be possible to use the compound in the development of new catalysts and scavengers.
Méthodes De Synthèse
The synthesis of 5-DMPT-3-TFM-95 is a multi-step process that involves the reaction of 3,5-dimethylphenol with trifluoromethanesulfonic anhydride, followed by the addition of a base and the subsequent purification of the product. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. This reaction yields a product with a purity of 95%, which is then used in scientific research and laboratory experiments.
Applications De Recherche Scientifique
5-DMPT-3-TFM-95 has been widely used as a reagent in various scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and amino acids. It has also been used as a scavenger in the synthesis of peptides and proteins, and as a reagent in the synthesis of heterocyclic compounds. Furthermore, it has been used in the synthesis of fluorinated compounds, as well as in the synthesis of nanomaterials.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-3-10(2)5-11(4-9)12-6-13(15(16,17)18)8-14(19)7-12/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAODOCAGUHCJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686534 |
Source


|
| Record name | 3',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-76-8 |
Source


|
| Record name | 3',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





